molecular formula C20H19F3N4O2S B2791966 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034252-81-6

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2791966
CAS No.: 2034252-81-6
M. Wt: 436.45
InChI Key: GAGPVZORDGERRU-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C20H19F3N4O2S and its molecular weight is 436.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2S/c1-12-8-13(2)27(26-12)17(14-6-7-30-11-14)10-24-18(28)19(29)25-16-5-3-4-15(9-16)20(21,22)23/h3-9,11,17H,10H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGPVZORDGERRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including coupling of the pyrazole-thiophene ethyl backbone with the trifluoromethylphenyl-ethanediamide moiety. Key challenges include:

  • Reaction optimization : Temperature (60–80°C), solvent selection (DMF or dichloromethane), and stoichiometric ratios must be tightly controlled to minimize side products like unreacted intermediates or over-alkylated derivatives .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential for isolating the target compound from structurally similar byproducts .
  • Yield improvement : Catalytic agents (e.g., K₂CO₃) and inert atmospheres (N₂/Ar) enhance reaction efficiency .

Q. Which analytical techniques are most reliable for confirming structural identity and purity?

A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., pyrazole C-H protons at δ 2.2–2.5 ppm, thiophene aromatic signals at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ≈ 465.1 for [M+H]⁺) .
  • HPLC : Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize reaction conditions to improve reproducibility?

Use Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions via statistical modeling. For example, fractional factorial designs can reduce experimental runs while maximizing data utility .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for structural elucidation?

  • SHELX refinement : Use SHELXL for small-molecule crystallography to resolve ambiguities in hydrogen bonding networks or disordered solvent molecules .
  • Hydrogen bond analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice, critical for validating X-ray diffraction data .
  • Complementary techniques : Pair X-ray data with DFT calculations to verify bond angles and torsional strain in flexible regions (e.g., ethanediamide linker) .

Q. How can structure-activity relationship (SAR) studies guide analog design for enhanced bioactivity?

  • Core modifications : Replace the 3,5-dimethylpyrazole with a 4-chlorophenyl group to test antimicrobial potency .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the trifluoromethylphenyl ring to modulate binding affinity to kinase targets .
  • In silico screening : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., COX-2 or EGFR), prioritizing analogs for synthesis .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8–7.4) with LC-MS monitoring to identify hydrolysis products (e.g., cleavage of the ethanediamide bond) .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect decomposition temperatures (>200°C suggests suitability for high-temperature applications) .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments in triplicate to minimize variability .
  • Metabolic stability testing : Liver microsome assays (human/rat) identify cytochrome P450-mediated degradation pathways, explaining inconsistent in vitro vs. in vivo results .

Q. What advanced models evaluate toxicity and pharmacokinetics?

  • Zebrafish embryotoxicity : Dose-response studies in zebrafish embryos (LC₅₀ calculations) provide rapid insights into acute toxicity .
  • Plasma protein binding : Equilibrium dialysis measures unbound fraction (%) to predict bioavailability .
  • In silico ADMET : SwissADME or pkCSM predicts logP, BBB permeability, and hERG inhibition risks .

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